7-bromo-3-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
7-bromo-3-methylbenzo[d]oxazol-2(3H)-one is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one typically involves the bromination of 3-methylbenzo[d]oxazol-2(3H)-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly brominating agents and solvents is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-bromo-3-methylbenzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-methylbenzo[d]oxazol-2(3H)-one.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of de-brominated benzoxazole derivatives.
Scientific Research Applications
7-bromo-3-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biological molecules.
Mechanism of Action
The mechanism of action of 7-bromo-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-methylbenzo[d]oxazol-2(3H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-3-methylbenzo[d]oxazol-2(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and applications.
Uniqueness
7-bromo-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
7-bromo-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-4-2-3-5(9)7(6)12-8(10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOWUFUYCVURKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Br)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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